Intranasal Hydrocodone Cmax Reduction: Benzhydrocodone API vs. Hydrocodone Bitartrate API
In a single-center, randomized, double-blind, crossover study (KP201.A03) evaluating intranasal administration in recreational opioid users (N = 51 completers), benzhydrocodone API (13.34 mg) produced a 36.0% lower peak hydrocodone plasma concentration (Cmax) compared with molar-equivalent intranasal hydrocodone bitartrate API (15.0 mg) [1].
| Evidence Dimension | Hydrocodone Cmax following intranasal administration |
|---|---|
| Target Compound Data | Lower (quantified as 36.0% reduction) |
| Comparator Or Baseline | Hydrocodone bitartrate (HB) API, 15.0 mg intranasal |
| Quantified Difference | 36.0% lower Cmax (P < 0.0001) |
| Conditions | Single-center, randomized, double-blind, crossover study; healthy adult, nondependent recreational opioid users; molar-equivalent doses of hydrocodone (13.34 mg benzhydrocodone API vs. 15.0 mg HB API) administered intranasally |
Why This Matters
This 36% reduction in peak hydrocodone exposure via the intranasal route demonstrates that benzhydrocodone API produces meaningfully lower early systemic hydrocodone concentrations than hydrocodone bitartrate when administered by a common non-oral route of abuse, informing both abuse-deterrence research and forensic toxicology method development.
- [1] Mickle TC, Guenther SM, Barrett AC, et al. Pharmacokinetics and Abuse Potential of Benzhydrocodone, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users. Pain Med. 2018;19(12):2438-2449. View Source
